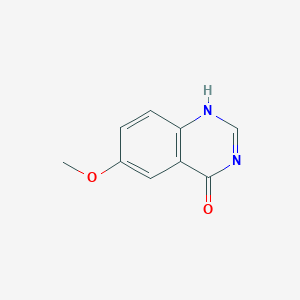

6-methoxy-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFVNLZQAOGUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxy 1h Quinazolin 4 One and Its Analogs

Classical and Contemporary Synthesis Approaches

Traditional synthetic strategies for 6-methoxy-1H-quinazolin-4-one and its analogs primarily involve multi-step reactions, cyclocondensation, and annelation techniques. These methods form the foundation of quinazolinone chemistry and are widely employed.

Multi-Step Chemical Reactions from Precursors

A common multi-step approach to substituted quinazolin-4-ones, including the 6-methoxy derivative, often begins with a suitably substituted anthranilic acid. For instance, a three-step synthesis can be employed to introduce an amino group at the 6-position, which can be a precursor to or a modification of the methoxy (B1213986) group. This process typically involves:

Nitration: The quinazolin-4-one core is first subjected to nitration to introduce a nitro group at the 6-position.

Reduction: The nitro group is then reduced to an amino group.

Acylation/Further Modification: The resulting 6-amino-3(H)-quinazolin-4-one can then be subjected to further reactions, such as acylation nuu.uzresearchgate.net.

While this example leads to a 6-amino derivative, the principle of building upon a pre-formed quinazolinone ring through sequential reactions is a cornerstone of classical synthesis in this class of compounds.

Another illustrative multi-step synthesis involves the acylation of a commercially available substituted anthranilic acid, followed by dehydration and subsequent condensation and cyclization to yield the desired quinazolin-4-one nih.gov.

Cyclocondensation Reactions

Cyclocondensation reactions are a direct and widely used method for the synthesis of the quinazolinone ring system. This approach typically involves the reaction of a 2-aminobenzamide (B116534) derivative with a one-carbon source, such as formic acid or its equivalent.

For the synthesis of this compound, 2-amino-5-methoxybenzamide (B112179) would be the key precursor. The reaction with formic acid, often heated, leads to the formation of the pyrimidine (B1678525) ring of the quinazolinone system in a single step.

| Starting Material | Reagent | Product | Reference |

| 2-Aminobenzamide | Formamide (B127407) | 3(H)-Quinazolin-4-one | nuu.uz |

This table illustrates a general cyclocondensation reaction for the parent quinazolinone, a reaction extendable to substituted analogs.

Annelation Reactions (e.g., ortho-aminobenzamides, ortho-halobenzamides)

Annelation reactions provide another versatile route to quinazolinones. These reactions involve the formation of the heterocyclic ring by adding it onto an existing benzene (B151609) ring. A common starting material for this approach is ortho-aminobenzamide or its derivatives. The annelation can be achieved by reacting the ortho-aminobenzamide with various reagents that provide the necessary atoms to complete the pyrimidine ring.

For example, the reaction of 2-aminobenzamides with orthoesters in the presence of an acid catalyst can yield quinazolin-4(3H)-ones. Simple 2-aminobenzamides can be converted by refluxing in ethanol (B145695) with an orthoester and acetic acid nih.govnih.gov. More hindered or less reactive substituted 2-aminobenzamides may require more forcing conditions, such as heating in a pressure tube nih.govnih.gov.

This table provides examples of annelation reactions leading to quinazolinone derivatives.

Advanced Synthetic Techniques

To overcome some of the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic techniques like microwave-assisted synthesis and ultrasound-promoted reactions have been developed and applied to the synthesis of quinazolinones.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. The synthesis of quinazolinone derivatives has significantly benefited from this technology.

A one-pot sequential reaction for the synthesis of quinazolin-4-one analogues can be accelerated using a microwave reactor nih.gov. This often involves the acylation of an anthranilic acid, followed by treatment with an amine and subsequent cyclization under microwave heating nih.gov. Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines under microwave irradiation also provides an efficient route to quinazolinone derivatives sci-hub.cat.

This table summarizes examples of microwave-assisted synthesis of quinazolinone derivatives.

A general microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids from substituted benzamides and succinic anhydride (B1165640) has been described, utilizing the bio-sourced solvent pinane (B1207555). This method allows for the selective preparation of either the intermediate diamide (B1670390) or the final quinazolinone with high yields nih.gov. For instance, 3-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid was synthesized from 2-amino-5-methoxybenzamide and succinic anhydride in pinane under microwave irradiation at 110 °C for 10 minutes followed by 180 °C for 15 minutes, yielding the product in 98.8% nih.gov.

Ultrasound-Promoted Reactions

Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of quinazolinones. The use of ultrasound can enhance reaction rates and yields through the phenomenon of acoustic cavitation ijsrch.com.

An environmentally friendly and mild Bischler cyclization to access quinazolines with diverse substitution has been developed using ultrasound promotion nih.govdocumentsdelivered.com. This method has been used to prepare a library of quinazoline (B50416) derivatives nih.govdocumentsdelivered.com. The development of ultrasound-assisted synthesis (UAS) is driven by the need for more effective and environmentally friendly processes that can reduce solvent and energy consumption while increasing product yield and selectivity ijsrch.com.

This table highlights the application of ultrasound in the synthesis of quinazoline derivatives.

One-Pot Synthesis Strategies

Another efficient one-pot procedure for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives involves the condensation of anthranilamide and various aldehydes. While not specific to the 6-methoxy analog, this general protocol highlights the utility of one-pot methods in generating diverse quinazolinone libraries. nih.gov Furthermore, electrochemical oxidation has enabled a metal-free and oxidant-free one-pot preparation of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes, showcasing a green chemistry approach. researchgate.net

| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield |

| 2-amino-N-methyl-4-methoxybenzamide, (Boc)₂O | DMAP | Acetonitrile, 150 °C, Microwave | 6-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione | 86% |

| 2-aminobenzamide, Aldehydes | Electrochemical Oxidation | Acid-catalyzed annulation, Anodic oxidation | 2-substituted-quinazolin-4(3H)-ones | Good to Excellent |

Oxidative Cyclization Methodologies

Oxidative cyclization provides a direct route to quinazolin-4(3H)-ones from readily available starting materials. A metal- and catalyst-free oxidative procedure has been developed for the synthesis of quinazolinones from o-aminobenzamides and styrenes. mdpi.com This method involves the in situ generation of an aldehyde from the styrene (B11656) via oxidative cleavage, which then condenses with the o-aminobenzamide, followed by cyclization and oxidation to afford the quinazolinone. mdpi.com

An electro-oxidative cyclization method promoted by K₂S₂O₈ offers a transition metal- and base-free synthesis of quinazolinones from primary alcohols and 2-aminobenzamides. nih.gov This protocol proceeds via a radical-mediated pathway under undivided electrolytic conditions at room temperature. nih.gov Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein (B123965) as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) is another green and efficient method for synthesizing quinazolin-4(3H)-ones. rsc.org

| Reactants | Reagents/Conditions | Key Features |

| o-aminobenzamides, Styrenes | DTBP, p-TsOH, DMSO, 120 °C | Metal- and catalyst-free, in situ aldehyde formation |

| 2-aminobenzamides, Primary alcohols | K₂S₂O₈, Undivided electrolysis | Transition metal- and base-free, room temperature |

| 2-aminobenzamides, Aldehydes | Fluorescein, TBHP, Visible light | Metal-free, green photocatalysis |

Reagent Refluxing Protocols

Traditional refluxing protocols remain a widely used and effective method for the synthesis of quinazolin-4-one derivatives. The synthesis of 6-nitro-7-methoxy-3H-quinazolin-4-one, a precursor to amino-substituted analogs, can be achieved by refluxing the appropriate starting materials. easycdmo.com For example, 4-chloro-7-methoxy-6-nitroquinazoline (B1631271) can be obtained by refluxing 7-methoxy-6-nitroquinazolin-4(3H)-one in POCl₃ or SOCl₂ with a catalytic amount of DMF. easycdmo.com

The synthesis of 6-amino-3(H)-quinazolin-4-ones has been performed in a three-step process where the initial condensation of anthranilic acid and formamide is carried out under reflux conditions at 140°C. researchgate.net Subsequent nitration and reduction steps yield the final product. researchgate.net

| Starting Material | Reagents | Conditions | Product |

| 7-Methoxy-6-nitroquinazolin-4(3H)-one | SOCl₂, DMF | Reflux, 4 h | 4-Chloro-7-methoxy-6-nitroquinazoline |

| Anthranilic acid, Formamide | - | 140 °C, 3 h | 3(H)-quinazolin-4-one |

Aqueous Media Synthesis

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. A simple, metal- and ligand-free protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been developed using choline (B1196258) hydroxide (B78521) as an effective and recyclable catalyst in an aqueous medium. rsc.org This method offers good to high yields of the desired products. rsc.orgrsc.org

An electrochemically induced synthesis of quinazolinones from o-aminobenzonitriles and aldehydes in water has also been reported. rsc.orgresearchgate.net This transition metal-free process relies on the electrochemically catalyzed hydrolysis of the o-aminobenzonitrile to the corresponding o-aminobenzamide, which then reacts with the aldehyde to form the quinazolinone. rsc.orgresearchgate.net

| Starting Materials | Catalyst/Reagents | Solvent | Key Features |

| 2-aminobenzamides, Aldehydes | Choline Hydroxide | Water | Metal- and ligand-free, recyclable catalyst |

| o-aminobenzonitriles, Aldehydes | I₂/base, Electrochemical catalysis | Water | Transition metal-free, in situ generation of 2-aminobenzamide |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the quinazolinone core, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura Cross-Coupling, Sonogashira Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. yonedalabs.comwikipedia.orglibretexts.org This reaction has been successfully applied to the synthesis of 6-substituted-quinazolin-4(3H)-ones. nih.gov For instance, 2-substituted 6-bromo(3H)-quinazolin-4-ones can be coupled with various boronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl₂·DCM, and a base like K₂CO₃ or K₃PO₄ to yield the corresponding 6-aryl or 6-heteroaryl derivatives. nih.gov

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important palladium-catalyzed transformation. wikipedia.orglibretexts.orgyoutube.com This reaction has been employed for the functionalization of 6-halo-quinazolin-4-ones. Copper-free Sonogashira coupling of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-ones with terminal alkynes has been reported, demonstrating the utility of this method for creating diverse libraries of quinazolinone derivatives. snu.edu.in

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions |

| Suzuki-Miyaura | 6-Bromo(3H)-quinazolin-4-one derivative | Boronic acid/ester | Pd(dppf)Cl₂·DCM, K₂CO₃ or K₃PO₄ | 1,4-dioxane/toluene or DMF/water, 80 °C |

| Sonogashira | 6-Iodo/Bromo-quinazolin-4-one derivative | Terminal alkyne | Pd(II) precatalyst, Ligand | 80 °C |

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-catalyzed transformations for the synthesis and functionalization of quinazolinones. An efficient copper-catalyzed approach for the synthesis of quinazolinone derivatives involves the domino reaction of substituted 2-halobenzamides and (aryl)methanamines using CuBr as the catalyst and air as the oxidant. acs.org This process proceeds through a sequential Ullmann-type coupling, aerobic oxidation, and intramolecular nucleophilic addition. acs.org

Another copper-catalyzed method for synthesizing quinazolin-4-ones involves an imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines. organic-chemistry.org This reaction utilizes Cu(II) acetate (B1210297) as an environmentally benign catalyst in the sustainable solvent anisole. organic-chemistry.org Furthermore, a copper-catalyzed consecutive reaction of 2-halobenzamides, aldehydes, and sodium azide (B81097) has been developed to produce quinazolin-4(3H)-ones in good yields. researchgate.net An oxidant-free and mild strategy for quinazolin-4(3H)-one synthesis has also been achieved via a CuAAC/Ring Cleavage reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov

| Starting Materials | Catalyst | Key Reaction Steps |

| 2-Halobenzamides, (Aryl)methanamines | CuBr | Ullmann-type coupling, Aerobic oxidation, Cyclization |

| 2-Isocyanobenzoates, Amines | Cu(II) acetate | Imidoylative cross-coupling, Cyclocondensation |

| 2-Halobenzamides, Aldehydes, Sodium azide | Copper catalyst | SNAr, Reduction, Cyclization, Oxidation |

| 2-Aminobenzamides, Sulfonyl azides, Terminal alkynes | Copper(I) catalyst | CuAAC, Ring Cleavage, Nucleophilic additions |

Iridium-Catalyzed Hydrogen Transfer Reactions

A notable advancement in the synthesis of quinazolinones involves a one-pot oxidative cyclization of primary alcohols with o-aminobenzamides, facilitated by an iridium catalyst. This method operates under hydrogen transfer conditions, presenting a more environmentally benign and efficient alternative to traditional synthetic routes. nih.govacs.org The catalyst, typically [CpIrCl₂]₂ (where Cp is a pentamethylcyclopentadienyl ligand), enables the direct use of alcohols, which are oxidized in situ to the corresponding aldehydes. These aldehydes then undergo condensation with the o-aminobenzamide, followed by cyclization to form the quinazolinone ring system. nih.govujpronline.com

This iridium-catalyzed hydrogen transfer process is characterized by its high atom economy, as water is the primary byproduct. nih.gov The reaction demonstrates broad functional group tolerance and obviates the need for external oxidants or reductants. nih.gov While specific examples detailing the synthesis of this compound using this method are not prevalent in the reviewed literature, the general applicability of this reaction to substituted o-aminobenzamides suggests its utility for preparing this analog. The key steps of this catalytic cycle are believed to involve the iridium-catalyzed dehydrogenation of the alcohol to an aldehyde, followed by the condensation with the aminobenzamide and subsequent intramolecular cyclization.

A related approach involves the asymmetric hydrogenation of quinazolinones to furnish chiral dihydroquinazolinones, also employing iridium catalysts. dicp.ac.cn This highlights the versatility of iridium catalysis in the chemistry of quinazolinones, extending beyond their initial synthesis to their subsequent stereoselective transformations.

Derivatization Strategies of the Quinazolinone Core

The this compound scaffold serves as a versatile platform for the synthesis of a diverse array of derivatives through various chemical transformations. These modifications are often aimed at exploring the structure-activity relationships of these compounds for potential therapeutic applications.

Schiff bases, or azomethines, are a prominent class of derivatives synthesized from the quinazolinone core. These compounds are typically formed through the condensation reaction of a primary amine, often a 3-amino-quinazolin-4-one derivative, with an aldehyde or ketone. ekb.egnih.govnih.gov The resulting imine linkage (-N=CH-) is a key structural feature of these molecules. nih.gov

The synthesis of Schiff bases from 3-amino-2-methyl-6-methoxy-quinazolin-4-one can be achieved by reacting it with various substituted aromatic aldehydes in the presence of a suitable solvent, such as ethanol, and often with a catalytic amount of acid like glacial acetic acid. researchgate.netjocpr.com Microwave-assisted protocols have also been developed to provide an efficient and convenient route for the synthesis of these structurally diverse compounds. researchgate.net

The general synthetic route involves the initial preparation of a 3-amino-quinazolin-4-one intermediate. This is often accomplished by treating the corresponding benzoxazinone (B8607429) with hydrazine (B178648) hydrate (B1144303). The subsequent reaction with an aldehyde leads to the formation of the Schiff base. The reaction conditions and the nature of the substituents on the aldehyde can be varied to produce a wide range of derivatives.

Table 1: Examples of Schiff Base Derivatives of Quinazolinones This table is interactive and can be sorted by clicking on the column headers.

| Starting Quinazolinone | Aldehyde | Resulting Schiff Base Structure | Reference |

|---|---|---|---|

| 3-Amino-2-methyl-quinazolin-4(3H)-one | p-Nitrobenzaldehyde | 3-(4-Nitrobenzylideneamino)-2-methyl-3H-quinazolin-4-one | nih.gov |

| 3-Amino-2-phenyl-quinazolin-4(3H)-one | Cinnamaldehyde | 3-(Cinnamylideneamino)-2-phenyl-3H-quinazolin-4-one | nih.gov |

| 3-Amino-2-methyl-quinazolin-4(3H)-one | 4-Dimethylaminobenzaldehyde | 3-(4-Dimethylaminobenzylideneamino)-2-methyl-3H-quinazolin-4-one | researchgate.net |

| 3-Amino-2-methyl-quinazolin-4(3H)-one | Salicylaldehyde | 3-(2-Hydroxybenzylideneamino)-2-methyl-3H-quinazolin-4-one | nih.gov |

Acyl hydrazides are another important class of derivatives accessible from the quinazolinone scaffold. These compounds are characterized by the presence of a hydrazide linkage (-CO-NH-NH-). The synthesis of these derivatives typically involves the reaction of a quinazolinone ester with hydrazine hydrate. dergipark.org.tr

For instance, a methyl α-[(4-oxoquinazolin-2-yl)thio]acetate can be refluxed with hydrazine hydrate in a solvent like absolute ethanol to yield the corresponding α-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetohydrazide. dergipark.org.trresearchgate.net This hydrazide can then serve as a versatile precursor for the synthesis of other heterocyclic systems. dergipark.org.tr While the literature reviewed did not specifically detail the synthesis of acyl hydrazides from this compound, the general methodology is applicable to substituted quinazolinone esters.

The synthesis of acyl hydrazides can also be achieved from activated amides, which react with hydrazine under mild, transition-metal-catalyst-free conditions. organic-chemistry.org This method offers a broad substrate scope and short reaction times.

Azetidin-2-ones, also known as β-lactams, are four-membered cyclic amides that can be incorporated into the quinazolinone structure. The synthesis of these modified quinazolinones typically proceeds through a [2+2] cycloaddition reaction between a Schiff base and a ketene, often generated in situ from an acyl chloride in the presence of a base like triethylamine (B128534). derpharmachemica.com

The process begins with the synthesis of a quinazolinone-derived Schiff base as described in section 2.4.1. This Schiff base is then treated with a reagent such as chloroacetyl chloride in a suitable solvent like dioxane, with triethylamine acting as a base to facilitate the cyclization. This reaction leads to the formation of a 2-azetidinone ring fused to the quinazolinone core. researchgate.net The substituents on both the quinazolinone ring and the aromatic aldehyde used to form the Schiff base can be varied to create a library of azetidinone-modified quinazolinones.

Table 2: Synthesis of Azetidinone Derivatives from Quinazolinone Schiff Bases This table is interactive and can be sorted by clicking on the column headers.

| Quinazolinone Schiff Base | Cyclizing Agent | Solvent | Base | Resulting Azetidinone Structure | Reference |

|---|---|---|---|---|---|

| 3-(Substituted-benzylideneamino)-2-aryl-quinazolin-4(3H)-one | Chloroacetyl chloride | Dioxane | Triethylamine | 3-[3-Chloro-2-(substituted-phenyl)-4-oxo-azetidin-1-yl]-2-aryl-quinazolin-4(3H)-one | |

| Schiff bases from 3-amino-quinazolinone | Chloroacetyl chloride | DMF | Triethylamine | Corresponding 2-azetidinone derivatives |

Hydroxamic acids are a class of organic compounds bearing the functional group R-CO-NH-OH. The incorporation of a hydroxamic acid moiety into the quinazolinone scaffold has been a significant area of research. nih.govresearchgate.netnih.gov These derivatives are often synthesized from the corresponding quinazolinone esters. nih.gov

The synthesis typically involves the reaction of a quinazolinone-based ester with hydroxylamine, often in the presence of a base such as potassium hydroxide or sodium methoxide. nih.gov The reaction can be carried out in a solvent like methanol. Microwave irradiation has also been employed to facilitate the synthesis of quinazolinone-based hydroxamic acids from their ester precursors. nih.gov

A variety of linkers can be used to connect the hydroxamic acid group to the quinazolinone core, allowing for the fine-tuning of the molecule's properties. The starting materials for these syntheses are often substituted anthranilic acids, which are used to construct the quinazolinone ring with the desired substitution pattern, such as a methoxy group at the 6-position.

The modification of the quinazolinone scaffold is not limited to derivatization at its substituent positions. Structural alterations of the core heterocyclic system itself, through ring expansion or isometric replacement, represent another avenue for creating novel analogs.

Ring expansion of quinazoline derivatives can lead to the formation of larger ring systems, such as benzodiazepines. For example, 2-chloromethyl quinazoline 3-oxides have been shown to undergo ring expansion to afford chlordiazepoxide, a benzodiazepine (B76468) derivative. While this specific example involves a quinazoline 3-oxide, it suggests the potential for similar transformations with appropriately functionalized this compound derivatives.

Biological Activities and Mechanistic Investigations of 6 Methoxy 1h Quinazolin 4 One Derivatives

Anticancer/Antitumor Research

The quest for more effective and selective cancer therapeutics has led to extensive investigation of 6-methoxy-1H-quinazolin-4-one derivatives. These compounds have been shown to exert their cytotoxic and cytostatic effects through various mechanisms, including the inhibition of critical enzymes and receptors that are often dysregulated in cancer.

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Derivatives of this compound have been designed and synthesized as potent inhibitors of several key kinases. nih.govmdpi.com

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. A series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. mdpi.com Among them, compound 13k demonstrated potent inhibitory activity against PI3Kα with an IC50 value of 1.94 nM and exhibited significant anticancer effects against various tumor cell lines. mdpi.com Another study led to the discovery of dual PI3K and HDAC inhibitors, with compound 23 showing significant in vivo anticancer efficacy in xenograft models. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, with VEGFR-2 playing a central role. Novel quinazolin-4(3H)-one based derivatives have been synthesized and evaluated as VEGFR-2 kinase inhibitors, demonstrating antiproliferative effects against various cancer cells. nih.gov

Epidermal Growth Factor Receptor (EGFR): The EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways leading to cell proliferation. The quinazoline (B50416) scaffold is a well-established pharmacophore for EGFR inhibitors. nih.gov A series of 6,7-disubstituted 4-anilino-quinazoline derivatives have shown potent EGFR inhibitory activity. For instance, one compound displayed significantly higher antiproliferative activity on A431, A549, NCI-H1975, and SW480 cell lines compared to gefitinib. nih.gov Another derivative, with a 4-anilino-6-(furan-2-yl) substitution, exhibited an EGFR inhibitory activity with an IC50 of 5.06 nM. mdpi.com

Platelet-Derived Growth Factor Receptor-β (PDGFR-β): Similar to other receptor tyrosine kinases, PDGFR-β is involved in tumor growth and angiogenesis. The 4-anilinquinazoline derivatives have shown the ability to inhibit this type of protein tyrosine kinase. mdpi.com

Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression of HER2 is a key driver in certain types of breast cancer. Quinazolin-4(3H)-one derivatives have been evaluated for their inhibitory activity against HER2, with some compounds showing potent effects. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. A study of hydroxyaniline-6,7-dimethoxyquinazoline in complex with CDK2 revealed its binding mode in the ATP site. mdpi.com Further research has identified quinazolin-4(3H)-one derivatives with potent inhibitory activity against CDK2. nih.gov

| Compound/Derivative Series | Target Kinase | Key Findings (IC50/Activity) |

|---|---|---|

| 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) | PI3Kα | IC50 = 1.94 nM mdpi.com |

| 23 (4-Methyl Quinazoline Derivative) | PI3K/HDAC | Significant in vivo tumor growth inhibition. nih.gov |

| 6,7-disubstituted 4-anilino-quinazoline derivative | EGFR | Higher antiproliferative activity than gefitinib. nih.gov |

| 4-anilino-6-(furan-2-yl)quinazoline derivative | EGFR | IC50 = 5.06 nM mdpi.com |

| Quinazolin-4(3H)-one derivatives | HER2, CDK2 | Potent inhibitory activity. nih.gov |

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. rsc.org Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govnih.gov

One study reported a series of novel quinazoline-4-(6-methoxytetrahydroquinoline) analogues, with compound 4a4 exhibiting potent antiproliferative activities with IC50 values ranging from 0.4 to 2.7 nM. A co-crystal structure confirmed its binding at the colchicine site on tubulin. nih.gov Another series of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H) ones were synthesized and shown to be broad-spectrum cytotoxic agents. rsc.org Compounds such as 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) exhibited sub-μM potency and induced G2/M cell cycle arrest, consistent with tubulin inhibition. rsc.org The 6-methoxy group has been highlighted as being favorable for cytotoxic activity in these derivatives. nih.govacs.org

| Compound/Derivative Series | Mechanism | Key Findings (IC50/Activity) |

|---|---|---|

| 4a4 (quinazoline-4-(6-methoxytetrahydroquinoline) analogue) | Binds to colchicine site of tubulin | IC50 = 0.4 - 2.7 nM nih.gov |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) | Inhibits tubulin polymerization | Sub-micromolar cytotoxicity. rsc.org |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | Inhibits tubulin polymerization | Activity <50 nM against several cell lines. rsc.org |

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them a valid target for cancer therapy. A series of novel quinazoline-4-(3H)-one derivatives were designed as HDAC6 inhibitors. nih.govnih.gov Compound 5b from this series was identified as a potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. nih.govnih.gov Another compound, 5c , was most active against the MCF-7 breast cancer cell line with an IC50 of 13.7 μM and was shown to induce cell-cycle arrest and apoptosis. nih.govnih.gov Furthermore, dual PI3K and HDAC inhibitors based on a 4-methyl quinazoline scaffold have been developed, demonstrating a polypharmacological approach to cancer treatment. nih.gov

| Compound/Derivative Series | Target HDAC | Key Findings (IC50/Activity) |

|---|---|---|

| 5b (quinazoline-4-(3H)-one derivative) | HDAC6 | IC50 = 150 nM nih.govnih.gov |

| 5c (quinazoline-4-(3H)-one derivative) | HDAC6 | IC50 = 13.7 μM against MCF-7 cells. nih.govnih.gov |

| 23 (4-Methyl Quinazoline Derivative) | HDAC/PI3K | Dual inhibitor with in vivo efficacy. nih.gov |

Hypoxia, or low oxygen tension, is a common feature of solid tumors and is associated with aggressive tumor phenotypes and resistance to therapy. nih.gov Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that mediates cellular adaptation to hypoxia. Quinazolin-4-one derivatives have been identified as inhibitors of the HIF-1α transcriptional factor. nih.govnih.gov Through a high-throughput screen, a quinazolin-4-one compound was identified as a HIF-1α inhibitor. Subsequent structure-activity relationship (SAR) studies led to the development of an analogue, 16 , which was found to be 5-fold more potent than the initial hit compound. nih.govnih.gov

| Compound/Derivative Series | Mechanism | Key Findings |

|---|---|---|

| Quinazolin-4-one analogue 16 | Inhibits HIF-1α transcriptional factor | 5-fold more potent than the initial hit compound. nih.govnih.gov |

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. rsc.org Inhibiting PARP in cancer cells with existing DNA repair defects, such as BRCA1/2 mutations, can lead to synthetic lethality and cell death. A series of quinazolinone-based derivatives have been synthesized as potential PARP-1 inhibitors, utilizing the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of the known PARP inhibitor, Olaparib. rsc.orgrsc.org Compound 12c from this series demonstrated potent PARP-1 inhibitory activity with an IC50 of 30.38 nM, comparable to Olaparib. rsc.org Another study reported the design of novel 4-Hydroxyquinazoline (B93491) derivatives to enhance sensitivity in PARP inhibitor-resistant cells, with compound B1 showing superior cytotoxicity and PARP1 inhibition (IC50 = 63.81 ± 2.12 nM). nih.gov

| Compound/Derivative Series | Target | Key Findings (IC50/Activity) |

|---|---|---|

| 12c (quinazolinone-based derivative) | PARP-1 | IC50 = 30.38 nM rsc.org |

| B1 (4-Hydroxyquinazoline derivative) | PARP-1 | IC50 = 63.81 ± 2.12 nM nih.gov |

Cellular Mechanisms of Action

A significant mechanism through which this compound and its derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Numerous studies have demonstrated the pro-apoptotic capabilities of this class of compounds in various cancer cell lines. nih.govresearchgate.net

For example, a series of novel sulphonamide-bearing methoxyquinazolinone derivatives were synthesized and evaluated for their ability to induce apoptosis in breast cancer (MCF-7) cells. nih.gov Flow cytometry analysis revealed that treatment with specific compounds led to an increase in the sub-G1 cell population, which is a hallmark of apoptosis. nih.gov Similarly, another study identified a novel quinazoline derivative, 04NB-03, that effectively induced apoptosis in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov

The apoptotic pathway induced by these derivatives is often multifaceted. Investigations into a novel synthetic quinazolinyl derivative, DMQA, on the THP-1 leukemia cell line showed that it triggers the intrinsic apoptotic pathway. researchgate.net This was evidenced by changes in nuclear morphology, DNA fragmentation, a decrease in the mitochondrial membrane potential, and the cytosolic release of cytochrome c. researchgate.net Furthermore, the process was shown to be caspase-dependent, involving the activation of caspases-3 and -9 and the cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.net Another compound, 5d, a 2-sulfanylquinazolin-4(3H)-one derivative, was found to provoke apoptosis in HepG2 cells by upregulating the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic gene Bcl-2. mdpi.com

| Derivative Class | Cell Line | Key Apoptotic Events |

| Sulphonamide-bearing methoxyquinazolinones | MCF-7 (Breast Cancer) | Increase in sub-G1 cell fraction nih.gov |

| 04NB-03 | Hepatocellular Carcinoma | Concentration- and time-dependent apoptosis nih.gov |

| DMQA | THP-1 (Leukemia) | Intrinsic pathway: DNA fragmentation, loss of mitochondrial membrane potential, cytochrome c release, caspase-3/9 activation researchgate.net |

| 2-Sulfanylquinazolin-4(3H)-one (5d) | HepG2 (Liver Cancer) | Upregulation of Caspase-3, Caspase-9, Bax; Downregulation of Bcl-2 mdpi.com |

In addition to inducing apoptosis, derivatives of this compound are known to interfere with the normal progression of the cell cycle, frequently causing an arrest at the G2/M phase. This checkpoint prevents cells with damaged DNA from entering mitosis, and prolonged arrest can lead to apoptosis.

Several studies have confirmed this mechanism. A novel quinazoline derivative, 04NB-03, was shown to induce G2/M phase cell cycle arrest in hepatocellular carcinoma cells. nih.gov Similarly, certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, which act as tubulin polymerization inhibitors, also induced G2/M arrest, consistent with their mechanism of disrupting microtubule formation. rsc.org Another compound, 6c, derived from 6-nitro-4-substituted quinazolines, was also found to cause cell cycle arrest at the G2/M phase. nih.gov The natural product Silibinin has also been shown to induce G2/M arrest in cervical cancer cells. frontiersin.org This effect is often linked to the modulation of key regulatory proteins. For instance, the arrest can be mediated by a reduction in the expression of proteins such as cdc25C, CDK1, and cyclin B1, which are crucial for the G2 to M transition. frontiersin.org

| Compound/Derivative | Cell Line | Effect on Cell Cycle |

| 04NB-03 | Hepatocellular Carcinoma | G2/M phase arrest nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-ones | Various cancer cells | G2/M phase arrest rsc.org |

| 6c (6-nitro-4-substituted quinazoline) | Cancer cells | G2/M phase arrest nih.gov |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | HL-60 and H460 | G2/M phase arrest researchgate.net |

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Some quinazolinone derivatives have shown potential in inhibiting these processes. A study on actinoquinazolinone, a derivative isolated from a marine bacterium, demonstrated its ability to suppress the motility and invasion of gastric cancer cells. nih.gov At a concentration of 5 µM, this compound was found to inhibit the epithelial-mesenchymal transition (EMT), a key process by which epithelial cells acquire migratory and invasive properties. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Quinazoline-based compounds have been identified as potent inhibitors of this process, primarily by targeting key signaling molecules like the Vascular Endothelial Growth Factor Receptor (VEGFR).

The receptor VEGFR-2, activated by VEGF-A, plays a central role in tumor angiogenesis. ekb.eg Its inhibition is a recognized therapeutic strategy to improve outcomes for cancer patients. ekb.eg Several quinazoline derivatives have been developed as inhibitors of VEGFR-2 and other tyrosine kinases involved in angiogenesis. ekb.egnih.gov For example, Vandetanib, a 4-anilinoquinazoline (B1210976) derivative, acts as a potent inhibitor of both VEGFR and Epidermal Growth Factor Receptor (EGFR). mdpi.com Similarly, the FDA-approved drug Cabozantinib, which contains a quinazoline-related structure, is a dual inhibitor of c-Met and VEGFR-2, effectively suppressing tumor growth and angiogenesis. nih.gov These findings highlight that the quinazoline scaffold is a valuable framework for designing anti-angiogenic agents.

Overcoming Drug Resistance Mechanisms (e.g., P-glycoprotein overexpression)

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. researchgate.netnih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). nih.gov P-gp functions as an efflux pump, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. nih.gov

Quinazoline derivatives have emerged as a promising class of compounds capable of overcoming P-gp-mediated MDR. rsc.org They can act as P-gp inhibitors, restoring the sensitivity of resistant cancer cells to conventional chemotherapy. For instance, a series of 4-indolyl quinazoline derivatives were developed as highly potent P-gp inhibitors. researchgate.net One compound, YS-370, when used in combination with paclitaxel, significantly enhanced the sensitivity of resistant SW620/AD300 cells to the drug. rsc.org

The mechanism of action often involves competitive inhibition, where the quinazoline derivative binds to P-gp, blocking the efflux of other drugs. researchgate.net Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance this activity. For example, it has been noted that methoxy (B1213986) substitutions on the quinazoline or related scaffolds can be beneficial for MDR reversal activity. rsc.org Research on various heterocyclic derivatives, including quinazolines, continues to identify new and potent P-gp inhibitors to combat multidrug resistance in cancer. researchgate.netrsc.orgmdpi.com

Antimicrobial Activity

Quinazolin-4(3H)-one derivatives are recognized as a promising class of substances for developing new antimicrobial agents, a critical endeavor in the face of rising drug resistance. eco-vector.com These compounds have demonstrated a wide range of activities against both bacterial and fungal pathogens. nih.gov

The antibacterial potential of this compound and related quinazolinone derivatives has been evaluated against a variety of both Gram-positive and Gram-negative bacteria.

Numerous studies have demonstrated the effectiveness of quinazolin-4-one derivatives against Gram-positive bacteria. For instance, a series of new 3-phenylquinazolin-4(3H)-one derivatives showed selective and potent inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. nih.gov Certain compounds within this series were also found to be effective against multidrug-resistant S. aureus (MDR-S. aureus), including vancomycin-resistant strains (VRSA). nih.gov

In another study, newly synthesized quinazolin-4-one derivatives were tested against Staphylococcus aureus and Bacillus subtilis. One of the most potent compounds, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one, exhibited significant activity with MICs of 25.6±0.5 µg/mL against S. aureus and 24.3±0.4 µg/mL against B. subtilis. nih.gov Furthermore, the 6-nitro derivative of 3(H)-quinazolin-4-one has shown remarkable antibacterial activity against both Bacillus subtilis and Staphylococcus aureus. nuu.uzresearchgate.net

Research into new quinazolin-4(3H)-one derivatives has also confirmed their pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.compharmpharm.ru Compounds featuring a naphthyl radical or an amide group linked to a phenyl radical have shown notable bacteriostatic effects against these pathogens. eco-vector.compharmpharm.ru

Table 1: Antibacterial Activity of Selected Quinazolin-4-one Derivatives against Gram-Positive Bacteria

| Compound | Bacterium | Activity (MIC in µg/mL) |

|---|---|---|

| 3-Phenylquinazolin-4(3H)-one derivatives (4a, 4c, 4e, 4f, 4g, 4i, 4o, 4p) | Staphylococcus aureus | 0.125 - 8 |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Staphylococcus aureus | 25.6±0.5 |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Bacillus subtilis | 24.3±0.4 |

| 6-Nitro-3(H)-quinazolin-4-one | Staphylococcus aureus | - |

| 6-Nitro-3(H)-quinazolin-4-one | Bacillus subtilis | - |

| Quinazolin-4(3H)-one derivative with naphthyl radical | Staphylococcus aureus | Bacteriostatic |

| Quinazolin-4(3H)-one derivative with naphthyl radical | Streptococcus pneumoniae | Bacteriostatic |

The efficacy of quinazolin-4-one derivatives extends to Gram-negative bacteria as well. The 6-nitro-3(H)-quinazolin-4-one derivative has demonstrated notable antibacterial activity against Escherichia coli. nuu.uzresearchgate.net In a broader screening, various synthesized quinazolin-4(3H)-one derivatives were tested against E. coli and Pseudomonas aeruginosa. mdpi.com The compound 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) was found to be the most potent, with MIC values of 25.1±0.5 µg/mL against E. coli and 30.1±0.6 µg/mL against P. aeruginosa. nih.gov

Furthermore, certain quinazolin-4-one derivatives have been identified as having a pharmacological effect against Klebsiella pneumoniae. eco-vector.com In the context of plant pathogens, a series of 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives displayed good antibacterial activities against Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae. nih.gov One derivative, compound 5g, was particularly potent against R. solanacearum with a half-maximal effective concentration (EC50) of 2.72 µg/mL. nih.gov Another study found that 2-(butyldisulfanyl) quinazolin-4(3H)-one exhibited remarkable activity against Xanthomonas axonopodis pv. citri (Xac) with an EC50 of 2.6 μg/mL. mdpi.com

Table 2: Antibacterial Activity of Selected Quinazolin-4-one Derivatives against Gram-Negative Bacteria

| Compound | Bacterium | Activity |

|---|---|---|

| 6-Nitro-3(H)-quinazolin-4-one | Escherichia coli | Remarkable Activity |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Escherichia coli | MIC: 25.1±0.5 µg/mL |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Pseudomonas aeruginosa | MIC: 30.1±0.6 µg/mL |

| 6-chloro-4-(4-substituted piperazinyl)quinazoline derivative (5g) | Ralstonia solanacearum | EC50: 2.72 µg/mL |

| 2-(butyldisulfanyl) quinazolin-4(3H)-one | Xanthomonas axonopodis pv. citri | EC50: 2.6 μg/mL |

In addition to their antibacterial properties, quinazolin-4-one derivatives have been investigated for their antifungal activity. Several new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones exhibited significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov Similarly, a broad screening of newly synthesized quinazolinones showed that some compounds displayed moderate to potent activity against Aspergillus fumigatus and Candida albicans. nih.gov For instance, compound 3a had MICs of 18.3±0.6 µg/mL against Aspergillus fumigatus and 26.1±0.5 µg/mL against Candida albicans. nih.gov

Other studies have also reported the antifungal potential of these derivatives. One synthesized hydrazone derivative (4a) showed potent activity against C. albicans with a MIC of 2 µg/mL, which was more potent than the reference drug Clotrimazole. mdpi.com Research has also indicated that certain 3-alkylquinazolin-4-one derivatives possess antifungal activity against Fusarium oxysporum. nih.gov

Table 3: Antifungal Activity of Selected Quinazolin-4-one Derivatives

| Compound/Derivative Series | Fungus | Activity (MIC in µg/mL) |

|---|---|---|

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Aspergillus niger | Significant Activity |

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Candida albicans | Significant Activity |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Aspergillus fumigatus | 18.3±0.6 |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Candida albicans | 26.1±0.5 |

| Hydrazone derivative (4a) | Candida albicans | 2 |

| 3-Alkylquinazolin-4-one derivatives | Fusarium oxysporum | Antifungal Activity |

The antimicrobial effects of quinazolinone derivatives are believed to stem from their interaction with essential cellular components of microorganisms, such as the cell wall and DNA. nih.gov One of the key proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. eco-vector.commdpi.com By targeting DNA gyrase, these compounds can effectively halt bacterial proliferation. mdpi.com

Additionally, some quinazolinone derivatives are thought to function similarly to β-lactam antibiotics by acylating the active site of transpeptidases, which are penicillin-binding proteins (PBPs). eco-vector.comeco-vector.com This action inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, ultimately leading to cell death. eco-vector.comeco-vector.com

Antibacterial Efficacy

Antiviral Activity (e.g., SARS-CoV-2 Main Protease Inhibition)

The emergence of viral pandemics has spurred research into novel antiviral agents, and quinazolin-4-one derivatives have shown promise in this area. Specifically, they have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. nih.govnih.gov

A series of quinazolin-4-one-based compounds were designed as non-covalent inhibitors of SARS-CoV-2 Mpro. nih.gov One compound, in particular, demonstrated superior inhibitory activity against the enzyme with a half-maximal inhibitory concentration (IC50) of 0.085 ± 0.006 µM and effectively inhibited viral replication in infected cells with a half-maximal effective concentration (EC50) of 1.10 ± 0.12 µM. nih.gov Another study reported a 2-aminoquinazolin-4-(3H)-one derivative with significant activity against SARS-CoV-2, showing an IC50 of 0.23 μM. mdpi.com These findings highlight the potential of the quinazolin-4-one scaffold in the development of new antiviral therapies against coronaviruses. nih.govmdpi.com

Table 4: Antiviral Activity of Selected Quinazolin-4-one Derivatives against SARS-CoV-2 Mpro

| Compound/Derivative Series | Target | Activity |

|---|---|---|

| Quinazolin-4-one derivative (C7) | SARS-CoV-2 Mpro | IC50: 0.085 ± 0.006 µM |

| Quinazolin-4-one derivative (C7) | SARS-CoV-2 infected Vero E6 cells | EC50: 1.10 ± 0.12 µM |

| 2-Aminoquinazolin-4-(3H)-one derivative | SARS-CoV-2 | IC50: 0.23 µM |

Anti-inflammatory Properties

Derivatives of quinazolin-4-one are recognized for their significant anti-inflammatory effects. Studies have shown that these compounds can inhibit key inflammatory mediators. For instance, certain quinazolin-4(3H)-one derivatives have been found to suppress the production of nitric oxide (NO) and decrease the mRNA levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Chemokine Ligand 2 (CCL2). researchgate.net The mechanism for this suppression often involves blocking signaling pathways like MAPK/JNK and NF-κB. researchgate.net

Research into 2,3,6-trisubstituted quinazolinone derivatives has demonstrated a variable anti-inflammatory activity range from 10.28–53.33% inhibition in carrageenan-induced paw edema models. mdpi.com Specifically, compounds featuring an o-methoxyphenyl substituent at the C-3 position and a p-dimethylaminophenyl group at the C-2 position showed activity higher than the standard drug, phenylbutazone. mdpi.com Furthermore, novel quinazolinone derivatives with methoxy substitutions at positions 6, 7, and 8 have been synthesized and evaluated. fabad.org.tr In an in-vivo carrageenan-induced paw edema model, derivatives with a 2-methyl (QA-2) and a 2,4-dinitro (QA-6) substitution on the aromatic ring at the 3-position showed significant anti-inflammatory activity, with a percent reduction of volume of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr Other synthesized compounds exhibited anti-inflammatory activity with varying degrees of edema inhibition, from 16.3% to 36.3%. nih.gov

Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound | Substituents | Assay | Results (% Inhibition or % ROV) |

|---|---|---|---|

| QA-2 | 3-(2-methylphenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one | Carrageenan-induced paw edema | 82.75% |

| QA-6 | 3-(2,4-dinitrophenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one | Carrageenan-induced paw edema | 81.03% |

| MR2938 | Not specified | NO production suppression | IC50 = 3.29 μM |

This table is interactive and can be sorted by clicking on the column headers.

Antimalarial Activity

The quinazolinone scaffold is a key feature in several compounds with potential antimalarial properties, inspired by the natural product febrifugine (B1672321). nih.gov This natural alkaloid, isolated from the Chinese herb Dichroa febrifuga, acts by impairing hemozoin formation, which is crucial for the parasite's maturation at the trophozoite stage. nih.gov Synthetic efforts have focused on creating simpler, less toxic analogues while retaining the essential 4-quinazolinone ring. nih.gov

Various 2,3-disubstituted-4(3H)-quinazolinones have been synthesized and tested for in vivo antimalarial activity against Plasmodium berghei. Studies indicate that the 4-quinazolinone moiety, along with specific substitutions at the N3 position, are necessary for activity. nih.gov In one study, several 2,3-substituted quinazolin-4(3H)-one derivatives were found to be active against P. berghei in mice. nih.gov For example, compound 5a in a particular series produced 100% cures at a 50 mg/kg dose. nih.gov Another study found that four out of six synthesized 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones derivatives exhibited activity against the parasite, with compound IVa being the most active. Furthermore, the introduction of 6,7-dimethoxy substitutions has been explored to improve the physicochemical properties of these antimalarial agents. acs.org

Table 2: Antimalarial Activity of Selected Quinazolinone Derivatives

| Compound | Target/Model | Activity |

|---|---|---|

| Febrifugine Analogue (5a) | P. berghei in mice | 100% cure at 50 mg/kg |

| 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone (IVa) | P. berghei | Most active in its series |

| 6,7-Dimethoxy analogue (35) | P. falciparum | IC50 = 57 nM |

| 6,7-Dimethoxy analogue (36) | P. falciparum | IC50 = 41 nM |

This table is interactive and can be sorted by clicking on the column headers.

Antioxidant Activity

Quinazolin-4-one derivatives have demonstrated notable antioxidant properties, which are largely attributed to their ability to scavenge free radicals. sapub.orgorientjchem.org The antioxidant potential of these compounds is often evaluated through various in vitro assays that measure their capacity to neutralize reactive oxygen (ROS) and nitrogen species (RNS). mdpi.com

The radical scavenging activity of quinazolin-4-one derivatives is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and nitric oxide (NO) scavenging methods. mdpi.comnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow. sapub.org Similarly, the ABTS assay evaluates the capacity to scavenge the ABTS radical cation (ABTS•+). mdpi.com

Nitric oxide is a signaling molecule that can also act as a pro-inflammatory mediator. The ability of quinazolin-4-one derivatives to scavenge NO is considered an important aspect of their antioxidant and anti-inflammatory potential. sapub.org Studies have shown that certain synthesized quinazolinone-vanillin derivatives are effective scavengers of both DPPH and NO radicals. sapub.org In particular, some ortho diphenolic derivatives of 4(3H)-quinazolinone displayed higher radical scavenging activity than reference antioxidants like ascorbic acid and Trolox in DPPH, ABTS, and NO assays. mdpi.com

The antioxidant potency of quinazolin-4-one derivatives is significantly influenced by their structural features. The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring attached to the quinazolinone core are crucial. nih.gov Research indicates that for a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, it requires at least one hydroxyl group in addition to a methoxy group, or a second hydroxyl group, particularly in the ortho or para positions. nih.gov

Derivatives with two hydroxyl groups in the ortho position on the phenyl ring have been identified as potent antioxidants. mdpi.comnih.gov This arrangement enhances the compound's ability to donate hydrogen atoms and stabilize the resulting radical through intramolecular hydrogen bonding. The addition of a third phenolic group, as seen in pyrogallol (B1678534) derivatives, has been shown to deeply influence and enhance the antioxidant activity. nih.gov Furthermore, linking the quinazolin-4-one scaffold with polyphenolic compounds can lead to an increase in antioxidant activity, suggesting an additive or synergistic effect of the two pharmacophores. mdpi.comnih.gov

Table 3: Antioxidant Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound Series | Assay | Key Finding |

|---|---|---|

| Quinazolinone–vanillin derivatives | DPPH, NO | Compounds 5 and 6 were more effective than vanillin. sapub.org |

| Ortho diphenolic derivatives (5h, 5j, 5k) | DPPH, ABTS, NO | Higher radical scavenging activity than ascorbic acid and Trolox. mdpi.com |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | ABTS, TEAC-CUPRAC | Defined as a potent antioxidant. nih.gov |

| Pyrogallol derivatives | DPPH, ABTS, NO | Showed high antioxidant activity compared to ascorbic acid and Trolox. nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Antituberculosis Activity

Quinazoline and quinazolinone derivatives have emerged as a promising class of compounds in the search for new antituberculosis agents, particularly against drug-resistant strains of Mycobacterium tuberculosis (MTB). researchgate.netnih.gov The lipophilic nature of some quinazoline-based compounds is considered advantageous, as permeability is a key parameter for drug action against MTB. researchgate.net

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated significant in vitro activity against the H37Rv strain and multidrug-resistant (MDR) MTB strains. nih.gov Compounds with di-substituted aryl moieties containing halogens at the 2-position of the scaffold showed a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. nih.gov Another derivative featuring an imidazole (B134444) ring at the 2-position also exhibited potent activity against both the susceptible H37Rv and MDR strains, with MIC values of 4 µg/mL and 16 µg/mL, respectively. nih.gov Computational studies suggest that these compounds may act by targeting the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme. nih.gov

Other research has identified quinazolinone-triazole hybrids with promising antitubercular activity, with some compounds showing MIC values ranging from 0.78 to 12.5 μg/mL. researchgate.net The presence of methoxy groups at the C-6, C-7, and C-8 positions has also been noted as a requirement for the anti-tubercular properties of certain derivatives. researchgate.net

Table 4: Antitubercular Activity of Selected Quinazolinone Derivatives

| Compound Series/Number | M. tuberculosis Strain | MIC (µg/mL) |

|---|---|---|

| Dihydroquinazolinone (3l, 3m) | H37Rv | 2 |

| Dihydroquinazolinone (3k) | H37Rv | 4 |

| Dihydroquinazolinone (3k) | MDR-TB | 16 |

| Quinazolinone-triazole hybrid (3if) | Not specified | 0.78 |

This table is interactive and can be sorted by clicking on the column headers.

Neurological and Central Nervous System Activities

Quinazolin-4-one derivatives have shown a range of activities within the central nervous system (CNS), indicating their potential as therapeutic agents for neurological disorders.

One area of investigation is their role as N-methyl-D-aspartate (NMDA) receptor antagonists. Certain quinazolin-4-one derivatives have been identified as non-competitive antagonists that are selective for NR2C/D subunit-containing NMDA receptors. nih.gov For example, compounds like (E)-4-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid and (E)-3-(2-methoxyphenyl)-2-(2-nitrostyryl)quinazolin-4(3H)-one inhibit NR1/NR2D responses with IC50 values in the low micromolar range. nih.gov

Derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have been evaluated for their potential in treating Alzheimer's disease. eco-vector.com These compounds have been shown to inhibit acetylcholinesterase (AChE) activity in vitro, with IC50 values ranging from 1.8 to 4.2 mg/ml, comparable to the reference drug donepezil. eco-vector.com The most active compounds in this study contained glycylglycine (B550881) and glycylleucine residues. These derivatives also exhibited moderate anti-amyloid properties, reducing the aggregation of β-amyloid particles by over 50%. eco-vector.com

Furthermore, a class of 2,6-disubstituted (3H)-quinazolin-4-one derivatives has been explored for antipsychotic-like properties through negative allosteric modulation of the mGlu7 receptor. nih.gov One such compound, ALX-171 (2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one), was found to reverse behavioral abnormalities in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia. nih.gov It demonstrated good brain exposure and a half-life of 5.56 hours in mice, justifying further development of this chemical class for schizophrenia treatment. nih.gov

Cholinesterase Inhibition (AChE, BChE)

Derivatives of the quinazolin-4(3H)-one core structure have been identified as potent inhibitors of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. A study focusing on imines bearing a quinazolin-4(3H)-one moiety demonstrated significant inhibitory strength against both AChE and BChE, with some analogs exhibiting inhibition at the nanomolar level. bezmialem.edu.tr For instance, certain derivatives displayed potent inhibitory activity against the α-Gly enzyme with IC50 values ranging from 0.34 to 2.28 nM, surpassing the standard inhibitor acarbose (B1664774) (3.18 nM). bezmialem.edu.tr Furthermore, these compounds showed robust inhibitory strength against AChE with Ki values in the range of 4.20±0.15 to 26.10±2.36 nM and against BChE with Ki values from 1.22±0.05 to 16.09±0.88 nM. bezmialem.edu.tr This level of potency was notably greater than that of the standard drug, tacrine. bezmialem.edu.tr

| Compound | Target Enzyme | Inhibitory Activity (Ki, nM) |

|---|---|---|

| Quinazolin-4(3H)-one Derivative 1 | AChE | 4.20 ± 0.15 |

| Quinazolin-4(3H)-one Derivative 2 | AChE | 26.10 ± 2.36 |

| Quinazolin-4(3H)-one Derivative 3 | BChE | 1.22 ± 0.05 |

| Quinazolin-4(3H)-one Derivative 4 | BChE | 16.09 ± 0.88 |

| Tacrine (Standard) | AChE | 37.62 ± 6.86 |

| Tacrine (Standard) | BChE | 26.75 ± 5.79 |

mGlu7 Receptor Modulation

Recent research has highlighted the potential of quinazolin-4-one derivatives as modulators of metabotropic glutamate (B1630785) receptor 7 (mGlu7), a target of interest for the treatment of neurological and psychiatric disorders. A novel compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), was identified as a negative allosteric modulator (NAM) of the mGlu7 receptor with an IC50 of 6.14 µM. nih.govresearchgate.net This compound demonstrated selectivity for mGlu7 over other group III mGlu receptors. nih.govresearchgate.net The antipsychotic-like activity of this derivative was further investigated in animal models, where it was shown to reverse certain behavioral abnormalities associated with schizophrenia models. nih.gov

| Compound | Target Receptor | Activity | IC50 (µM) |

|---|---|---|---|

| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) | mGlu7 | Negative Allosteric Modulator | 6.14 |

Anticonvulsant Effects

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for anticonvulsant activity, with methaqualone being a notable historical example. nih.gov Numerous derivatives have been synthesized and evaluated for their potential to manage seizures. Studies have shown that substitutions at various positions of the quinazolinone ring significantly influence the anticonvulsant potency. While specific data for 6-methoxy derivatives is limited, related compounds have shown promising activity in preclinical models. For instance, a series of novel N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides exhibited good anticonvulsant activity, with some compounds showing superior efficacy compared to a reference drug, with ED50 values as low as 28.90 mg/kg in the maximal electroshock (MES) seizure model. nih.gov Another study on phenyl-glycinamide derivatives identified a lead molecule with potent protection in various seizure models, including an ED50 of 18.8 mg/kg in the 6 Hz (32 mA) test. researchgate.net

| Compound Series | Seizure Model | ED50 (mg/kg) |

|---|---|---|

| N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide (Compound 5f) | MES | 28.90 |

| N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide (Compound 5b) | MES | 47.38 |

| N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide (Compound 5c) | MES | 56.40 |

| Phenyl-glycinamide derivative (Compound (R)-32) | 6 Hz (32 mA) | 18.8 |

| Phenyl-glycinamide derivative (Compound (R)-32) | MES | 73.9 |

Sedative-Hypnotic Effects

The sedative-hypnotic properties of quinazolinone derivatives are closely linked to their anticonvulsant activities, largely due to their interaction with the GABAergic system. Methaqualone, a well-known sedative-hypnotic, acts as a positive allosteric modulator of GABAA receptors. mdpi.com However, research has also focused on developing quinazolinone-based compounds that exhibit anxiolytic effects without the accompanying sedative-hypnotic side effects, which are often considered undesirable. A study on 2-substituted quinazolinone derivatives found that compounds with an electronegative group in the quinazolinone nucleus produced anxiolysis and anti-depressive actions in rodent models without inducing sedation. nih.gov This suggests that it is possible to separate the anxiolytic and sedative-hypnotic effects through structural modifications of the quinazolinone core.

Other Pharmacological Activities

Beyond their effects on the central nervous system, this compound derivatives and related compounds have been investigated for a variety of other pharmacological activities.

Antihypertensive and Diuretic Effects: Several studies have demonstrated the potential of quinazoline derivatives as antihypertensive agents. A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines showed good antihypertensive activity in spontaneously hypertensive rats. nih.gov Another study on novel substituted quinazolin-4(3H)-one derivatives identified several compounds that produced a hypotensive effect and bradycardia. researchgate.netnih.gov In terms of diuretic activity, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives were evaluated, with one compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide, showing a significant increase in cumulative urine output, being more potent than the standard diuretic metolazone (B1676511) at a double dose. tandfonline.comtandfonline.com

Antiprotozoal Activity: While research specifically detailing the antiprotozoal activity of this compound derivatives is limited, the broader class of quinoxaline (B1680401) derivatives has shown promise in this area. For instance, n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide derivatives have demonstrated significant activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov One compound, in particular, exhibited broad-spectrum antiparasitic activity with low nanomolar IC50 values against all three protozoa. nih.gov

Ghrelin Receptor Antagonism: Piperidine-substituted quinazolinone derivatives have been identified as a new class of small-molecule antagonists of the ghrelin receptor (GHS-R1a), a target for the treatment of obesity and diabetes. nih.gov Optimization of an initial agonist compound led to the development of potent and orally bioavailable antagonists. nih.gov For example, the compound 6-[(4-fluorophenyl)oxy]-2-methyl-3-{[(3S)-1-(1-methylethyl)-3- piperidinyl]methyl}-4(3H)-quinazolinone (YIL-781) was characterized as a competitive antagonist of the ghrelin receptor with a pKB value of 7.54 in an inositol (B14025) phosphate (B84403) turnover assay. nih.gov

| Compound | Assay | Activity (pKB) |

|---|---|---|

| 6-[(4-fluorophenyl)oxy]-2-methyl-3-{[(3S)-1-(1-methylethyl)-3- piperidinyl]methyl}-4(3H)-quinazolinone (YIL-781) | [3H]-IP accumulation | 7.54 |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional and Substituent Effects on Biological Activity

Influence of Methoxy (B1213986) Group at Position 6

The influence of the 6-methoxy group is often considered in conjunction with other substitutions on the quinazolinone core, highlighting the interplay of electronic and steric factors in determining the ultimate biological outcome.

Importance of Substitutions at Positions 2, 3, 4, and 8 of the Quinazolinone Ring

Substitutions at various other positions of the 6-methoxy-1H-quinazolin-4-one ring system have been extensively explored to optimize biological activity.

Position 2: This position is a common site for modification, with a wide array of substituents being introduced to probe their effects. The introduction of substituted phenyl or naphthyl rings at this position has been a strategy in the development of antiproliferative agents. nih.gov For example, a 2-methoxyphenyl substitution, in combination with a basic side chain, has shown a remarkable cytotoxic profile against a majority of tested cancer cell lines. nih.gov Furthermore, 2,3-disubstituted quinazolinones have been investigated for their antitumor activities. nih.gov

Position 3: The substituent at the N-3 position is crucial for directing the molecule to its biological target and influencing its potency. A variety of aromatic and heterocyclic moieties have been incorporated at this position. For instance, in a study of 2,3-disubstituted quinazolin-4(3H)-ones, compounds with a 3-(4-methoxyphenyl) or a 3-(4-chlorophenyl) group exhibited broad-spectrum antitumor activity. nih.gov

Position 4: While the core structure is a 4-one, modifications at this position, often through replacement of the carbonyl oxygen, can lead to significant changes in activity. For instance, 4-aminoquinazoline derivatives have been explored as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis.

Position 8: The impact of substitutions at the 8-position has also been investigated. The introduction of a basic side chain at this position has been explored to identify optimal structural requirements for biological activity in 2-substituted quinazolines. nih.gov

The following table summarizes the impact of various substitutions at these positions on the biological activity of this compound derivatives.

| Position | Substituent | Biological Activity | Reference |

| 2 | 2-methoxyphenyl | Antiproliferative | nih.gov |

| 3 | 4-methoxyphenyl | Antitumor | nih.gov |

| 3 | 4-chlorophenyl | Antitumor | nih.gov |

| 8 | Basic side chain | Antiproliferative | nih.gov |

Impact of Halogenation (e.g., F, Cl, I)

The introduction of halogen atoms at various positions of the quinazolinone ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions.

In the broader context of quinazolinones, halogenation has been shown to be important for photoreactivity, with substitution at position 6 being particularly significant. sci-hub.box For instance, 6-bromo and 6-iodo derivatives have demonstrated reactivity upon UVB irradiation. sci-hub.box While this study did not specifically focus on 6-methoxy derivatives, it highlights the potential impact of halogens at this position.

In a series of quinazolin-4(3H)-one derivatives modified with halogens and a methoxy group, the resulting compounds were evaluated for their cytotoxicity and tyrosine protein kinase inhibitory activity. nih.gov Specifically, in the development of antitumor agents, a compound bearing a 4-chlorophenyl group at the 3-position of a 2-substituted quinazolin-4(3H)-one scaffold was identified as a potent and broad-spectrum agent. nih.gov

The table below illustrates the effect of halogenation on the biological activity of quinazolinone derivatives.

| Position of Halogen | Halogen | Biological Activity | Reference |

| 6 | Br, I | Photoreactivity | sci-hub.box |

| 3 (on substituent) | Cl | Antitumor | nih.gov |

Role of Aromatic and Heterocyclic Substituents

The incorporation of aromatic and heterocyclic rings at various positions of the this compound scaffold is a key strategy for enhancing biological activity. These substituents can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, with the target protein.

As previously mentioned, the introduction of a substituted phenyl ring at the 2-position and a substituted phenyl ring at the 3-position has yielded compounds with significant antitumor activity. nih.govnih.gov Specifically, 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one and 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]quinazolin-4(3H)-one have been identified as broad-spectrum antitumor agents. nih.gov

Furthermore, the attachment of a pyrimidin-2-ylmethyl group at the 3-position of a quinazolin-4(3H)-one derivative resulted in a compound with potent antiproliferative activity against non-small cell lung cancer cell lines. nih.gov

The following table provides examples of aromatic and heterocyclic substituents and their impact on biological activity.

| Position | Aromatic/Heterocyclic Substituent | Biological Activity | Reference |

| 2 | Substituted Phenyl | Antiproliferative | nih.gov |

| 3 | 4-methoxyphenyl | Antitumor | nih.gov |

| 3 | 4-chlorophenyl | Antitumor | nih.gov |

| 3 | pyrimidin-2-ylmethyl | Antiproliferative | nih.gov |

Stereochemistry Considerations (e.g., (E)-configuration of styryl side chain)

The stereochemistry of substituents can play a critical role in the biological activity of quinazolinone derivatives. The specific three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target.

While specific studies on the stereochemistry of a styryl side chain in this compound are not extensively detailed in the provided search results, the importance of stereoisomerism is acknowledged in the broader context of quinazolinone research. nih.gov For instance, the synthesis of (E)-3-(aryl-amino)-2-styrylquinazoline-4(3H)-ones has been reported, indicating the relevance of controlling the geometry of such side chains. mdpi.com The (E)-configuration, where the bulky groups are on opposite sides of the double bond, is often thermodynamically more stable and may present a more favorable conformation for receptor binding.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has emerged as a powerful tool in the elucidation of structure-activity relationships and the rational design of novel this compound derivatives. Techniques such as molecular docking and density functional theory (DFT) provide valuable insights into the molecular interactions and electronic properties that govern biological activity.

Molecular docking studies have been employed to predict the binding modes of quinazolinone derivatives within the active sites of their target proteins. researchgate.net This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which can explain the observed SAR and guide the design of new analogs with improved binding affinity.

DFT calculations have been used to investigate the electronic properties of quinazolinone derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are related to their reactivity and antioxidant potential. sapub.org These computational studies can help in understanding the radical scavenging activity of these compounds and in designing more effective antioxidants. sapub.org The use of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools further aids in the design of quinazolinone derivatives with favorable drug-like properties. researchgate.net

Molecular Docking Studies

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a receptor. ptfarm.pl Studies on various quinazolinone derivatives have shown that the quinazolinone scaffold plays a crucial role in binding to the active sites of various enzymes through hydrogen bonding and electrostatic interactions. nih.gov